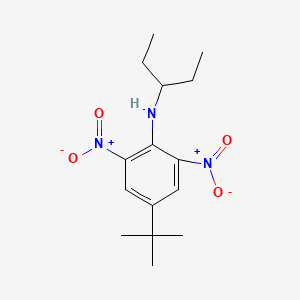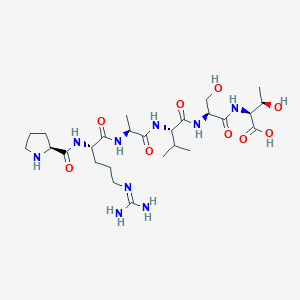
2,5-bis(5-heptylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(5-heptylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two heptyl-substituted thiophene rings attached to a central thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-heptylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-heptylthiophene-2-carbaldehyde: This intermediate can be prepared by the formylation of 5-heptylthiophene using a Vilsmeier-Haack reaction.
Formation of this compound: The final compound can be synthesized through a Stille coupling reaction between 5-heptylthiophene-2-carbaldehyde and a suitable organotin reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(5-heptylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-bis(5-heptylthiophen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: It serves as a building block for the synthesis of more complex thiophene-based materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of 2,5-bis(5-heptylthiophen-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons or holes) through its conjugated π-system. The heptyl side chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which is an area of active research.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl side chains instead of heptyl.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl side chains.
2,5-bis(5-ethylthiophen-2-yl)thiophene: Similar structure but with ethyl side chains.
Uniqueness
2,5-bis(5-heptylthiophen-2-yl)thiophene is unique due to its specific heptyl side chains, which provide a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both high performance and ease of processing are required.
Propiedades
Número CAS |
171921-98-5 |
|---|---|
Fórmula molecular |
C26H36S3 |
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
2,5-bis(5-heptylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C26H36S3/c1-3-5-7-9-11-13-21-15-17-23(27-21)25-19-20-26(29-25)24-18-16-22(28-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
Clave InChI |
ALEVXHMAFKUKOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


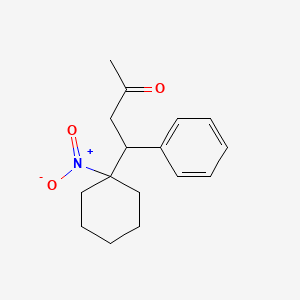
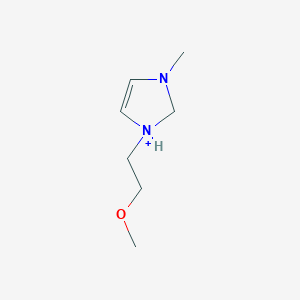
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
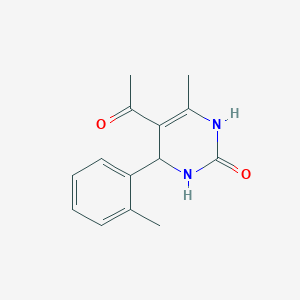

![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
